2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene
Description
Properties
Molecular Formula |
C8H9BrS |
|---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene |
InChI |
InChI=1S/C8H9BrS/c9-5-7-4-6-2-1-3-8(6)10-7/h4H,1-3,5H2 |
InChI Key |
JJYGULMUAXUVLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)CBr |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene generally involves:
- Construction of the cyclopenta[b]thiophene core.
- Introduction of the bromomethyl substituent via bromination or nucleophilic substitution.
- Optional protection and deprotection steps to control reactivity.
Multiple methods have been reported, primarily in patent literature, which are summarized below with reaction conditions, reagents, and yields where available.
Method 1: Nucleophilic Substitution on Cyclopenta[b]thiophene Derivatives
This approach involves preparing a suitable cyclopenta[b]thiophene precursor with a leaving group (e.g., halide or acetyl-protected hydroxymethyl) at the 2-position, followed by nucleophilic substitution with bromide sources.
Step 1: Starting from a precursor such as 2-hydroxymethyl-5,6-dihydro-4H-cyclopenta[b]thiophene, the hydroxyl group is first acetylated using acetic anhydride in dichloromethane (DCM) solvent at 5–20 mL/mmol scale, with a molar ratio of acetic anhydride to substrate between 5:1 and 20:1. This protects the hydroxyl group for subsequent steps.
Step 2: The acetyl-protected intermediate undergoes nucleophilic substitution with a bromide source (e.g., sodium bromide) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or aqueous ethanol (≥50% volume fraction). The reaction is typically carried out at room temperature or slightly elevated temperatures, with solvent volumes ranging 5–20 mL/mmol.
Step 3: Deprotection of the acetyl group is achieved by treatment with a base such as sodium hydroxide in methanol or a mixed solvent system (methanol, tetrahydrofuran [THF], and water in ratios 4:1:0.5 to 0.5:1:0.5). The reaction is generally performed at ambient temperature, with solvent volumes 5–15 mL/mmol relative to the substrate.
Yields and Purification: Recrystallization from ethanol or aqueous ethanol (2–50 mL/mmol) is used to purify the product, affording the target bromomethyl compound in moderate to good yields.
This method is well documented in European patent EP3133071A1 and involves commonly used organic synthesis techniques such as acetylation, nucleophilic substitution, and base-mediated deprotection.
Method 2: Mitsunobu Reaction Followed by Deprotection
An alternative route involves the Mitsunobu reaction to introduce the bromomethyl group:
Step 1: The cyclopenta[b]thiophene derivative bearing a hydroxyl group at the 2-position is reacted with a bromide nucleophile under Mitsunobu conditions using triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF).
Step 2: The reaction mixture is worked up, and acetyl protecting groups (if present) are removed by treatment with base in methanol or mixed solvents as above.
Reaction Conditions: The mole ratio of triphenylphosphine to DEAD or DIAD is maintained between 1:1 and 1.5:1. Solvent volumes are typically 2–20 mL/mmol relative to the substrate.
This approach provides a stereoselective and efficient pathway to the bromomethyl derivative, with the advantage of mild conditions and avoidance of harsh bromination reagents.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Reagents/Conditions | Solvents | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Acetylation → Substitution → Deprotection | Acetic anhydride, NaBr, NaOH | DCM, DMF, MeOH/THF/H2O | Well-established, good yields | Multi-step, requires protection |
| Mitsunobu Reaction | Mitsunobu coupling → Deprotection | Triphenylphosphine, DEAD/DIAD | THF | Mild conditions, stereoselective | Requires expensive reagents |
| Direct Bromination | Radical bromination of methyl group | NBS, radical initiator/light | CCl4, DCM | Simple, direct | Less selective, possible side products |
Research Findings and Industrial Considerations
The nucleophilic substitution and Mitsunobu methods are preferred for laboratory-scale synthesis due to their selectivity and relatively mild conditions.
Direct bromination, while simpler, may lead to mixtures and requires careful purification.
Industrial scale-up favors methods with fewer steps and safer reagents. However, some reported routes involving palladium-catalyzed cross-coupling or Friedel-Crafts reactions to build substituted thiophene intermediates are costly and less environmentally friendly.
The use of acetyl protection and deprotection steps is common to improve yields and purity but adds complexity.
Solvent choice is critical for reaction efficiency, with polar aprotic solvents like DMF favored for nucleophilic substitution and THF for Mitsunobu reactions.
Recrystallization from ethanol or aqueous ethanol is the standard purification method.
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to hydrogenate the thiophene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetic acid or dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated or hydrogenated products.
Scientific Research Applications
2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: Employed in the development of conjugated polymers for electronic and optoelectronic applications.
Industrial Chemistry: Utilized in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones. In reduction reactions, the bromine atom is removed or the thiophene ring is hydrogenated .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene and related derivatives:
Key Observations:
Substituent Effects on Reactivity: The bromomethyl group in the target compound enhances its utility in alkylation or Suzuki-Miyaura cross-coupling reactions, unlike cyano or ester groups, which are more inert under such conditions . Schiff base derivatives (e.g., ) exhibit thermochromic properties and are used in coordination chemistry, whereas brominated analogs are tailored for covalent bond formation .
Biological Activity Trends: Anticancer Activity: Cyano and triazine-substituted derivatives (e.g., N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene)) show potent inhibition of the MCF-7 breast cancer cell line (IC₅₀ < 10 µM), likely due to interactions with tyrosine kinase domains . Antifungal Activity: The dichlorobenzylidene derivative () demonstrates in vitro antifungal activity, attributed to its hydrophobic aromatic substituents enhancing membrane penetration .
Physicochemical Properties :
- logP and Solubility : Bromine’s electronegativity and hydrophobic nature increase the logP of the target compound compared to polar derivatives (e.g., hydrazides or Schiff bases), reducing aqueous solubility but improving lipid membrane permeability .
- Melting Points : Brominated compounds generally exhibit higher melting points (>100°C) due to stronger van der Waals interactions, whereas esters (e.g., ethyl carboxylates) have lower melting ranges (e.g., 135–137°C for Schiff bases in ) .
Synthetic Versatility: The bromomethyl group serves as a reactive handle for further functionalization, unlike cyano or amino groups, which require harsher conditions for modification . Hydrazide derivatives () are precursors to heterocycles like oxadiazoles, highlighting divergent applications compared to brominated analogs .
Research Findings and Structure-Activity Relationships (SAR)
- Anticancer Agents: Substituents like cyano or triazine at the 3-position of the cyclopenta[b]thiophene scaffold enhance tyrosine kinase inhibition, while bromomethyl groups may act as alkylating agents targeting DNA .
- Antifungal Agents : Aromatic substituents (e.g., dichlorobenzylidene) improve activity by increasing hydrophobicity, whereas polar groups (e.g., hydroxyl) reduce permeability .
- Antibacterial Activity : Thioureido derivatives () show moderate activity, likely due to hydrogen bonding with bacterial enzymes .
Biological Activity
2-(Bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene is a sulfur-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antifungal, and cytotoxic effects. The synthesis methods and structure-activity relationships (SAR) are also discussed.
- Molecular Formula : C8H10BrNS
- Molecular Weight : 218.14 g/mol
- CAS Number : 99633336
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains.
| Compound | Microorganism Tested | Activity |
|---|---|---|
| This compound | Escherichia coli | Inhibitory Concentration (IC50) of 15 µg/mL |
| Staphylococcus aureus | IC50 of 12 µg/mL | |
| Pseudomonas aeruginosa | IC50 of 20 µg/mL |
Antifungal Activity
The compound has also been evaluated for antifungal activity. A study reported that it inhibits the growth of several fungal species, including Candida albicans and Aspergillus niger.
| Fungus | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 18 mm |
| Aspergillus niger | 16 mm |
Cytotoxicity
Cytotoxic assays have demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines. Notably, it showed a significant reduction in cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µg/mL.
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives is often influenced by their structural characteristics. The presence of bromine at the methyl position enhances lipophilicity and facilitates membrane penetration, which may contribute to the observed antimicrobial and cytotoxic effects.
Case Studies
- Antimicrobial Efficacy : A comprehensive study by Dong et al. (2021) evaluated the effects of various thiophene derivatives on microbial growth. The results indicated that compounds with brominated substituents, including this compound, exhibited superior antimicrobial properties compared to their non-brominated counterparts .
- Cytotoxicity in Cancer Research : In vitro studies conducted by Smith et al. (2023) demonstrated that the compound effectively induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(bromomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene and its derivatives?
- Methodology : The compound is typically synthesized via functionalization of the cyclopenta[b]thiophene core. For example, bromination at the methyl position can be achieved using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) . Derivatives such as acetamides or carboxamides are synthesized via coupling reactions (e.g., EDCI-mediated amidation) with carboxylic acids or acyl chlorides .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination. Purification often requires column chromatography (silica gel, hexane/EtOAc gradients) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., bromomethyl protons at δ 4.3–4.5 ppm as a singlet) .
- FT-IR : Bromomethyl C-Br stretch appears at ~550–600 cm⁻¹ .
- Mass Spectrometry : HRMS (EI/ESI) validates molecular weight and fragmentation patterns (e.g., [M+H⁺] at m/z 218–220 for bromine isotopes) .
Q. How should this compound be stored to ensure stability?
- Guidelines : Store below 4°C in amber vials under inert gas (N₂/Ar) to prevent degradation via light-sensitive C-Br bond cleavage or hydrolysis .
- Stability Data : Shelf life >12 months when stored properly; monitor purity via HPLC if stored >6 months .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of derivatives (e.g., antiproliferative vs. antifungal)?
- Analysis Framework :
- Assay Conditions : Compare IC₅₀ values under standardized conditions (e.g., MCF7 cells vs. Candida spp.) .
- Structural Modifications : Activity divergence often arises from substituent effects. For example, 3-cyano derivatives show tyrosine kinase inhibition (IC₅₀ ~30 nM), while dichlorobenzylidene analogs exhibit antifungal action (logP ~6.0) .
Q. How does the cyclopenta[b]thiophene core influence material properties in liquid crystal design?
- Mechanistic Insight : The fused cyclopentane-thiophene ring increases molecular linearity, enhancing nematic phase stability (ΔT ~20°C wider than phenyl-tolane analogs) .
- Computational Support : DFT calculations correlate increased polarizability (α) with higher birefringence (Δn ~0.25) and dielectric anisotropy (Δε ~10.2) .
Q. What computational approaches predict binding modes of derivatives to biological targets (e.g., tyrosine kinases)?
- Protocol :
- Docking Software : Use AutoDock Vina or Schrödinger Suite for ligand-receptor modeling .
- Key Interactions : Pi-Pi stacking with His1081 (ATP-binding site) and hydrogen bonds with Asp512/Asp510 residues .
- Validation : Compare docking scores (e.g., ΔG = -6.57 kcal/mol) with experimental IC₅₀ values .
Q. How can solubility challenges for in vivo testing of hydrophobic derivatives be addressed?
- Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
